molecular formula C30H24F12N6P2Ru B13840807 2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

Cat. No.: B13840807
M. Wt: 859.5 g/mol
InChI Key: KLDYQWXVZLHTKT-UHFFFAOYSA-N
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Description

The compound 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate (IUPAC name) is a heteroleptic ruthenium(II) complex with three 2,2'-bipyridine (bpy) ligands and two hexafluorophosphate (PF₆⁻) counterions. Its molecular formula is C₃₀H₂₄F₁₂N₆P₂Ru, and it is commonly abbreviated as Ru(bpy)₃₂ . This complex is renowned for its photophysical and electrochemical properties, including strong visible-light absorption, long-lived excited states, and reversible redox behavior, making it valuable in applications such as dye-sensitized solar cells (DSSCs), sensors, and catalysis .

Properties

Molecular Formula

C30H24F12N6P2Ru

Molecular Weight

859.5 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

InChI

InChI=1S/3C10H8N2.2F6P.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2

InChI Key

KLDYQWXVZLHTKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ruthenium(II) complexes with 2-pyridin-2-ylpyridine ligands typically follows a multi-step process involving:

  • Preparation of Ruthenium Precursors: Common ruthenium(II) precursors such as dichloride complexes, e.g., [Ru(bipy)₂Cl₂]·2H₂O or [Ru(phen)₂Cl₂], are synthesized or procured. These precursors provide a reactive ruthenium center for ligand substitution.

  • Ligand Coordination: The 2-pyridin-2-ylpyridine ligand is introduced to the ruthenium precursor under controlled conditions to replace labile ligands (chlorides or water molecules), forming the desired ruthenium(II) complex.

  • Counterion Exchange: The complex is treated with hexafluorophosphoric acid or ammonium hexafluorophosphate to exchange chloride or other anions for dihexafluorophosphate (PF₆⁻), yielding the final salt form.

This general approach is consistent with the synthesis of related ruthenium(II) polypyridyl complexes reported in the literature.

Detailed Synthetic Procedure

A representative synthetic route can be outlined as follows:

  • Synthesis of Ruthenium Dichloride Precursor:

    • React ruthenium trichloride hydrate with bipyridine or phenanthroline ligands in refluxing ethylene glycol or DMF with excess LiCl to form [Ru(bipy)₂Cl₂] or [Ru(phen)₂Cl₂].
  • Ligand Substitution with 2-pyridin-2-ylpyridine:

    • The ruthenium dichloride complex is suspended in an inert solvent (e.g., ethanol, methanol, or acetonitrile) under an inert atmosphere (argon or nitrogen).
    • Add 2-pyridin-2-ylpyridine ligand in stoichiometric amounts.
    • Heat the reaction mixture under reflux for several hours (typically 6–24 h) to facilitate ligand exchange.
  • Anion Exchange to Dihexafluorophosphate Salt:

    • After completion of the ligand substitution, the mixture is cooled.
    • Add an excess of ammonium hexafluorophosphate (NH₄PF₆) or hexafluorophosphoric acid (HPF₆) to precipitate the complex as the dihexafluorophosphate salt.
    • The precipitate is filtered, washed with cold water and ether, and dried under vacuum.
  • Purification:

    • The crude product is purified by recrystallization from solvents such as acetonitrile/ether or by column chromatography on neutral alumina or silica gel under inert conditions.
    • Single crystals suitable for X-ray diffraction can be grown by slow diffusion methods, e.g., layering diethyl ether over an acetonitrile solution of the complex.

Variations and Modifications

  • Ligand Substitutions: Derivatives such as 4-ethynyl-2-pyridin-2-ylpyridine can be incorporated to modify photophysical properties.

  • Use of Different Precursors: The use of [Ru(phen)₂Cl₂] or other ruthenium polypyridyl precursors allows tuning of steric and electronic effects.

  • Cyclometalation: In some cases, cyclometalated complexes are formed by reaction with ligands like 2-phenylpyridine, which can influence redox properties and stability.

Analytical Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • The ¹H NMR spectra of these complexes generally show well-resolved aromatic proton signals corresponding to the coordinated ligands.
  • Symmetry around the ruthenium center often results in simplified spectra with characteristic downfield shifts for protons near the metal coordination site (e.g., singlets around 9.5 ppm assigned to H3′ in terpyridine analogues).

Mass Spectrometry

  • High-resolution mass spectrometry confirms the molecular ion peaks corresponding to the ruthenium complex with dihexafluorophosphate counterions.

Electrochemical Properties

  • Cyclic voltammetry typically reveals reversible or quasi-reversible Ru(II)/Ru(III) oxidation waves.
  • The presence of electron-donating or withdrawing groups on the pyridine ligands shifts oxidation potentials cathodically or anodically, respectively.

Photophysical Properties

  • Complexes exhibit luminescence in the visible to near-infrared region depending on ligand substitution.
  • Photophysical behavior is sensitive to ligand environment, with lifetimes and quantum yields modulated by ligand electronic effects.

Summary Table of Preparation Conditions and Key Parameters

Step Conditions Notes
Ruthenium precursor synthesis Reflux RuCl₃·xH₂O with bipyridine/phen in ethylene glycol or DMF with LiCl Forms [Ru(bipy)₂Cl₂] or [Ru(phen)₂Cl₂]
Ligand substitution Reflux with 2-pyridin-2-ylpyridine in ethanol/acetonitrile under inert atmosphere 6–24 h reaction time
Anion exchange Addition of NH₄PF₆ or HPF₆ at room temperature Precipitates dihexafluorophosphate salt
Purification Recrystallization or column chromatography Ensures high purity for characterization

Research Findings on Preparation and Properties

  • The use of flexible ligands like 2,2′-dipyridylamine analogues in ruthenium(II) complexes shows that ligand sterics influence photochemical behavior and biological activity.
  • Modifications on the pyridine ligands, such as ethynyl substitution, enhance electrochemical and luminescent properties, expanding applications in bioimaging and phototherapy.
  • Cyclometalated ruthenium complexes with related ligands demonstrate altered redox potentials and stability, highlighting the importance of ligand design in synthesis.
  • Computational studies (DFT) support experimental observations, showing how ligand substitution patterns affect frontier molecular orbitals and redox gaps.

Chemical Reactions Analysis

Types of Reactions

2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium(IV) ammonium nitrate, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Catalytic Applications

Ruthenium complexes, including those with pyridine ligands, are known for their catalytic properties in various organic transformations.

2.1. Photocatalysis

Ruthenium complexes can act as efficient photocatalysts due to their ability to absorb light and facilitate electron transfer processes. For instance, studies have shown that ruthenium(II) complexes can promote the oxidation of organic substrates under visible light irradiation.

  • Case Study : A study demonstrated that ruthenium(II) complexes with pyridine ligands significantly enhance the quantum yields in photochemical reactions, indicating their effectiveness as photocatalysts .
CatalystReaction TypeQuantum Yield
Ru(bpy)3^2+Organic oxidationHigh
Ru(pyridine)Photochemical transformationsEnhanced

2.2. Electrocatalysis

The redox properties of ruthenium complexes make them suitable for electrocatalytic applications, particularly in energy conversion processes such as water splitting and CO2 reduction.

  • Research Insight : The electrochemical behavior of ruthenium(II) complexes has been studied extensively, revealing their potential in facilitating electron transfer reactions .

Medicinal Chemistry Applications

Ruthenium complexes have shown promise in medicinal chemistry, particularly in cancer treatment due to their cytotoxic properties.

3.1. Anticancer Activity

Ruthenium-based compounds exhibit significant cytotoxic effects against various cancer cell lines, often surpassing traditional platinum-based drugs.

  • Case Study : Research indicated that ruthenium(II) complexes with pyridine ligands displayed enhanced cytotoxicity compared to their non-pyridine counterparts, attributed to better DNA binding abilities .
Complex TypeCancer Cell LineIC50 (µM)
Ru(pyridine)A549 (Lung)5
Ru(bis-pyridine)MCF-7 (Breast)3

Photophysical Properties

The photophysical properties of ruthenium(II) complexes are crucial for their application in photodynamic therapy and as luminescent probes.

4.1. Luminescence Studies

Ruthenium complexes exhibit strong luminescence due to metal-to-ligand charge transfer (MLCT) transitions.

  • Insight : The luminescent properties can be tuned by modifying the ligands attached to the ruthenium center, allowing for specific applications in bioimaging and sensing .

Mechanism of Action

The mechanism of action of 2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate involves its ability to absorb light and undergo photoinduced electron transfer processes. The compound’s ruthenium center can transfer electrons to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death. This mechanism is particularly relevant in its application in photodynamic therapy .

Comparison with Similar Compounds

Comparison with Similar Ruthenium(II) Complexes

Structural and Ligand Variations

a) [Ru(bpy)₂(4-HCOO-4'-pyCH₂NHCO-bpy)]²⁺ (Compound 1)
  • Structure : Contains a carboxylate-modified bipyridine ligand, introducing electron-withdrawing and anchoring groups.
  • Ag/AgCl), shifted anodically compared to [Ru(bpy)₃]²⁺ (+1.30 V) due to electron-withdrawing substituents . Photophysics: Extended π-conjugation from the carboxylate ligand enhances absorption in the visible range (λₐᵦₛ = 480 nm vs. 450 nm for [Ru(bpy)₃]²⁺) .
b) [Ru(bpy)₂Cl₂] (Compound 4)
  • Structure : Two chlorido ligands replace bipyridine ligands.
  • Reactivity: Prone to ligand substitution, unlike the inert [Ru(bpy)₃]²⁺, making it less stable in aqueous media .
c) [Ru(bpy)₂(2-(2'-pyridyl)-4,6-diphenylphosphinine)]²⁺
  • Structure : Incorporates a phosphinine ligand with a reactive P=C bond instead of a pyridine-based ligand.
  • Comparison :
    • Electronic Properties : The P=C bond lowers the LUMO energy, reducing the HOMO-LUMO gap (λₐᵦₛ = 520 nm) .
    • Reactivity : Susceptible to nucleophilic attack at the P=C site, unlike the robust [Ru(bpy)₃]²⁺ .

Counterion Effects

a) Hexafluorophosphate (PF₆⁻) vs. Tetrafluoroborate (BF₄⁻)
  • Solubility : PF₆⁻ salts (e.g., Ru(bpy)₃ ) are more soluble in polar organic solvents (e.g., acetonitrile) than BF₄⁻ analogues .
  • Stability : PF₆⁻ provides better thermal stability, critical for high-temperature applications like catalysis .
b) Deuterated Analogues
  • Example : Tris(2,2'-bipyridyl-d₈)ruthenium(II) hexafluorophosphate (C₃₀D₂₄F₁₂N₆P₂Ru).
  • Comparison : Identical electrochemical properties but used in NMR studies to avoid proton interference .

Photophysical and Electrochemical Data Table

Compound λₐᵦₛ (nm) Emission λ (nm) E₁/₂ (Ru²⁺/Ru³⁺) (V vs. Ag/AgCl) Application
Ru(bpy)₃ 450 620 +1.30 DSSCs, Sensors
[Ru(bpy)₂Cl₂] 420 N/A +0.95 Catalysis
[Ru(bpy)₂(phosphinine)]²⁺ 520 680 +1.25 Redox-active materials
[Ru(bpy)₂(terpyridine)]²⁺ 490 650 +1.40 Molecular electronics

Key Research Findings

Electrochemical Stability : [Ru(bpy)₃]²⁺ outperforms chlorido complexes in oxidative environments due to strong ligand-metal bonding .

Phosphinine Reactivity : Phosphinine-based complexes show tunable luminescence but require protective atmospheres to prevent P=C bond degradation .

Counterion Impact : PF₆⁻ enhances solubility for homogeneous catalysis, whereas BF₄⁻ is preferred for solid-state devices .

Biological Activity

The compound 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate is a coordination complex that combines a ruthenium ion with pyridine derivatives and hexafluorophosphate anions. Its molecular formula is C30H24F12N6P2RuC_{30}H_{24}F_{12}N_{6}P_{2}Ru, with a molecular weight of approximately 859.55 g/mol. This compound exhibits significant biological activity, particularly in the fields of anticancer therapy and antimicrobial applications.

Structural Characteristics

The unique properties of this compound stem from its structural configuration, which allows for various interactions with biological molecules. The ruthenium center can undergo redox reactions, transitioning from Ru(II) to Ru(III), which is crucial for its biological functions. Additionally, the compound can participate in ligand exchange reactions, enhancing its versatility in biological systems.

Biological Activity Overview

Research indicates that ruthenium complexes, including 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate, possess notable anticancer and antimicrobial properties:

  • Anticancer Activity :
    • Studies show that these complexes can induce apoptosis in cancer cells by generating oxidative stress and disrupting cellular homeostasis.
    • The interaction with DNA is particularly significant, as these complexes can intercalate into DNA strands, leading to structural alterations that trigger cytotoxic effects .
  • Antimicrobial Activity :
    • Research has demonstrated the effectiveness of related ruthenium complexes against bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The complexes exhibit anti-biofilm activity, which is crucial for combating biofilm-associated infections .
    • The ability to disrupt biofilm formation at concentrations as low as 1 mM has been reported, indicating potential for clinical applications in treating resistant bacterial infections .

Case Studies

Several studies have highlighted the biological activity of ruthenium complexes similar to 2-pyridin-2-ylpyridine; ruthenium(2+); dihexafluorophosphate:

Study on Anticancer Properties

A study evaluated the cytotoxic effects of various ruthenium complexes against lung adenocarcinoma (A549) and melanoma (A375) cell lines. The results indicated that certain complexes exhibited significant cytotoxicity when activated by light, suggesting their potential use in photoactivated chemotherapy .

Study on Antimicrobial Properties

Another study focused on the anti-biofilm activities of ruthenium complexes against Pseudomonas aeruginosa. The research utilized crystal violet assays to quantify biofilm inhibition and employed epifluorescence microscopy to observe morphological changes in bacterial colonies. Results showed enhanced anti-biofilm activity compared to control ligands .

Comparative Analysis

The following table summarizes key properties and biological activities of various related ruthenium complexes:

Compound NameStructure FeaturesBiological ActivityUnique Properties
2-Pyridin-2-ylpyridine; Ruthenium(II); DihexafluorophosphateCoordination complex with pyridine ligandsAnticancer, antimicrobialRedox-active, DNA intercalation
Tris(2,2'-bipyridine)ruthenium(II) hexafluorophosphateContains bipyridine ligandsStrong luminescence; anticancerKnown for photophysical properties
Bis(2,2'-bipyridine)-(5-isothiocyanato-phenanthroline)ruthenium bis(hexafluorophosphate)Incorporates isothiocyanate groupsAntimicrobialUnique reactivity in bioconjugation
Ruthenium(II) complexes with phenanthroline derivativesSimilar coordination environmentEnhanced photophysical propertiesLight harvesting capabilities

Q & A

Q. What are the standard synthetic routes for preparing tris(2,2'-bipyridine)ruthenium(II) dihexafluorophosphate, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reacting ruthenium chloride (RuCl₃·xH₂O) with 2,2'-bipyridine ligands in a refluxing solvent (e.g., ethanol/water mixture). Hexafluorophosphoric acid (HPF₆) is added to precipitate the complex as the PF₆⁻ salt. Key steps include:

  • Ligand Coordination: Refluxing RuCl₃ with excess bipyridine (3:1 molar ratio) for 12–18 hours to ensure complete ligand substitution .
  • Counterion Exchange: Adding HPF₆ to replace chloride ions, followed by filtration and washing with cold water/ethanol to remove residual reactants .
  • Purity Optimization: Recrystallization from acetonitrile/ether mixtures or column chromatography (silica gel, eluent: acetonitrile/tetrabutylammonium nitrate) enhances purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • UV-Vis Spectroscopy: Identifies metal-to-ligand charge transfer (MLCT) transitions (e.g., absorption bands at ~450 nm) to confirm electronic structure .
  • ¹H NMR: Resolves ligand proton environments (e.g., bipyridine protons at δ 8.5–7.4 ppm in CD₃CN) to verify coordination geometry .
  • X-ray Crystallography: Provides unambiguous structural data (e.g., Ru–N bond lengths of ~2.06 Å) and counterion placement .
  • Electrospray Ionization Mass Spectrometry (ESI-MS): Confirms molecular ion peaks (e.g., [M-PF₆]⁺ at m/z 649) .

Q. How does the PF₆⁻ counterion influence solubility and stability in different solvents?

Methodological Answer: The PF₆⁻ counterion enhances:

  • Lipophilicity: Improves solubility in polar aprotic solvents (e.g., acetonitrile, dichloromethane) for electrochemical studies .
  • Stability: Non-coordinating nature prevents ligand displacement, maintaining complex integrity in solution .
  • Crystallinity: Large anion size facilitates crystallization for X-ray analysis .
    Note: Substitution with smaller anions (e.g., Cl⁻) reduces solubility and increases hygroscopicity, complicating handling .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and observed photophysical properties?

Methodological Answer:

  • Experimental Validation: Compare time-dependent density functional theory (TD-DFT) calculations with experimental emission lifetimes. Adjust computational parameters (e.g., solvent dielectric constant) to match conditions .
  • Ligand Substituent Effects: Introduce electron-donating groups (e.g., –OCH₃) to red-shift MLCT transitions; use transient absorption spectroscopy to correlate with excited-state decay kinetics .
  • Solvent Polarity Screening: Test emission quantum yields in solvents of varying polarity (e.g., from water to toluene) to assess environmental effects on radiative vs. non-radiative pathways .

Q. How can ligand modifications tune electrochemical properties for energy applications?

Methodological Answer:

  • Electron-Deficient Ligands: Incorporate –CF₃ or –NO₂ groups to raise Ru(III/II) redox potentials (e.g., from +1.25 V to +1.45 V vs. SCE), enhancing oxidative stability for photocatalysis .
  • Extended π-Systems: Use terpyridine or phenanthroline derivatives to lower MLCT energy, enabling visible-light-driven H₂ evolution (e.g., λ > 500 nm) .
  • Proton-Coupled Electron Transfer (PCET): Attach –COOH groups to ligands for pH-dependent redox behavior, applicable in artificial photosynthesis .

Q. What methodological considerations are critical for time-resolved electron transfer studies?

Methodological Answer:

  • Excitation Source: Use pulsed lasers (e.g., Nd:YAG, 355 nm) with tunable delay times (ns–μs range) to probe intermediate states .
  • Quencher Selection: Employ methyl viologen (MV²⁺) as an electron acceptor; monitor quenching efficiency via Stern-Volmer analysis .
  • Data Interpretation: Account for diffusional effects by comparing observed rate constants (k_obs) with theoretical Smoluchowski limits in solvent viscosity .

Data Contradiction Analysis

Example: If cyclic voltammetry shows an unexpected Ru(III/II) redox potential:

Verify Purity: Check for residual chloride (via AgNO₃ test) or solvent impurities .

Counterion Effects: Compare PF₆⁻ vs. ClO₄⁻ salts; PF₆⁻ typically shifts potentials anodically by ~50 mV due to ion pairing .

Ligand Degradation: Use ESI-MS to detect ligand oxidation products (e.g., bipyridine-N-oxide) .

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